Methyl 2,3-dimethylquinoxaline-6-carboxylate
Overview
Description
Methyl 2,3-dimethylquinoxaline-6-carboxylate is a chemical compound with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol . It is a potent antibacterial agent that belongs to the group of macrocyclic compounds . This compound has been shown to inhibit protein synthesis in bacterial cells and has antibacterial activity at submicromolar concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dimethylquinoxaline-6-carboxylate typically involves the reaction of appropriate quinoxaline derivatives with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation of the quinoxaline ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dimethylquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different quinoxaline derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
Methyl 2,3-dimethylquinoxaline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Industry: Used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2,3-dimethylquinoxaline-6-carboxylate involves binding to the ribosomal RNA in bacterial cells, thereby inhibiting translation and protein synthesis . This inhibition leads to the disruption of essential cellular processes, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylquinoxaline: Lacks the carboxylate group, making it less effective as an antibacterial agent.
Quinoxaline-6-carboxylate: Does not have the methyl groups at positions 2 and 3, which may affect its binding affinity and antibacterial activity.
Uniqueness
Methyl 2,3-dimethylquinoxaline-6-carboxylate is unique due to its specific substitution pattern, which enhances its antibacterial properties and makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 2,3-dimethylquinoxaline-6-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-8(2)14-11-6-9(12(15)16-3)4-5-10(11)13-7/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDDLQPHCCROKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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